molecular formula C9H10BrCl2NO B6197782 9-bromo-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 2680534-01-2

9-bromo-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No.: B6197782
CAS No.: 2680534-01-2
M. Wt: 298.99 g/mol
InChI Key: ISTFOLCUHMKMDH-UHFFFAOYSA-N
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Description

9-bromo-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a useful research compound. Its molecular formula is C9H10BrCl2NO and its molecular weight is 298.99 g/mol. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-bromo-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3,4,5-tetrahydro-1,4-benzoxazepine", "Bromine", "Chlorine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Bromination of 2,3,4,5-tetrahydro-1,4-benzoxazepine with bromine in the presence of hydrochloric acid to yield 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine", "Step 2: Chlorination of 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine with chlorine in the presence of hydrochloric acid to yield 9-bromo-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine", "Step 3: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with ethyl acetate", "Step 4: Washing of the organic layer with water and drying over sodium bicarbonate", "Step 5: Concentration of the organic layer under reduced pressure to yield 9-bromo-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine", "Step 6: Conversion of 9-bromo-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine into its hydrochloride salt by dissolving it in methanol and adding hydrochloric acid" ] }

CAS No.

2680534-01-2

Molecular Formula

C9H10BrCl2NO

Molecular Weight

298.99 g/mol

IUPAC Name

9-bromo-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride

InChI

InChI=1S/C9H9BrClNO.ClH/c10-8-4-7(11)3-6-5-12-1-2-13-9(6)8;/h3-4,12H,1-2,5H2;1H

InChI Key

ISTFOLCUHMKMDH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2Br)Cl.Cl

Purity

95

Origin of Product

United States

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